molecular formula C16H10S B1197495 Benzo[b]naphtho[2,1-d]thiophene CAS No. 239-35-0

Benzo[b]naphtho[2,1-d]thiophene

Cat. No. B1197495
CAS RN: 239-35-0
M. Wt: 234.3 g/mol
InChI Key: YEUHHUCOSQOCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methodologies for benzo[b]naphtho[2,1-d]thiophene and its derivatives have been developed, highlighting the compound's flexibility and potential for customization. A notable approach is the regioselective synthesis of functionalized naphtho[b]thiophenes through a "lactone methodology", providing a convenient route for substituting naphtho[b]thiophenes with good yields (Dixit & Goel, 2006). Additionally, one-pot synthesis methods using acidic and basic supported reagents have been developed, simplifying the production process of these compounds (Aoyama, Takido, & Kodomari, 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, providing insights into their photophysical properties and applications. Research on benzo[b]naphtho[1,2-d]thiophene sulfoxides, for instance, revealed their excellent fluorescence characteristics, which enable various applications (Shen, Li, Zhou, & Huang, 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are pivotal for their utility in creating organic materials. A study on intermediates and dyes for synthetic-polymer fibers demonstrates the compound's versatility in coloring synthetic-polymer fibers in various hues (Peters & Bide, 1985).

Physical Properties Analysis

The physical properties of this compound derivatives have been characterized, showing their potential in electronic applications. For instance, the scalable synthesis and characterization of naphtho[2,1‐b:7,8‐b′]bis[1]benzothiophene demonstrated its utility in organic electronics, with detailed analysis of its electronic properties (Kaiser, Mekic, Parham, Buchholz, & König, 2019).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and stability, have been a subject of research. The synthesis and mutagenicity study of trans-dihydrodiol metabolites of this compound provided valuable insights into the compound's chemical behavior and its implications (Misra & Amin, 1990).

Scientific Research Applications

  • Synthesis Methods : A method for synthesizing functionalized naphtho[b]thiophenes through a ring transformation reaction of functionalized 2H-pyran-2-ones with 6,7-dihydro-5H-benzothiophene-4-one was developed (Dixit & Goel, 2006).

  • Applications in Solar Cells : Iodo-substituted benzo[b]naphtho[2,1-d]thiophenes were synthesized and used in dye-sensitized solar cells, showing their potential in renewable energy technologies (Ferrara et al., 2012).

  • Metabolite Synthesis and Mutagenicity : The synthesis and mutagenicity of trans-dihydrodiol metabolites of benzo[b]naphtho[2,1-d]thiophene were investigated. This study highlights the compound's biological and toxicological relevance (Misra & Amin, 1990).

  • Organic Synthesis : Efficient methods for synthesizing benzo[b]thiophenes and naphtho[2,1-b]thiophenes from aryl thiols and α-halo ketones were developed, showing the compound's versatility in chemical synthesis (Aoyama et al., 2005).

  • Liver Microsomal Metabolism : The metabolism of this compound by rat liver microsomes was studied, indicating the compound's metabolic pathways and potential toxicological implications (Jacob et al., 1991).

  • Organic Field-Effect Transistor Applications : Largely π-extended thienoacenes with internal thieno[3,2-b]thiophene substructures, including this compound derivatives, were synthesized and evaluated in thin-film organic field-effect transistors, highlighting their application in electronics (Yamamoto et al., 2012).

Mechanism of Action

Target of Action

Benzo[b]naphtho[2,1-d]thiophene is a complex organic compound The primary targets of this compound are currently not well-defined in the literature

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . It’s worth noting that the compound has been observed to exhibit excellent fluorescence characteristics , which suggests potential applications in fluorescence-based biochemical assays.

Result of Action

It’s known that the compound exhibits strong fluorescence characteristics , which could potentially be utilized in various biological applications.

properties

IUPAC Name

naphtho[1,2-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUHHUCOSQOCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075205
Record name Benzo[b]naphtho[2,1-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239-35-0
Record name Benzo[b]naphtho[2,1-d]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)dibenzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]naphtho[2,1-d]thiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]naphtho[2,1-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-thiabenzo[a]fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZO(A)DIBENZOTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSV456A44D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]naphtho[2,1-d]thiophene
Reactant of Route 2
Benzo[b]naphtho[2,1-d]thiophene
Reactant of Route 3
Benzo[b]naphtho[2,1-d]thiophene
Reactant of Route 4
Benzo[b]naphtho[2,1-d]thiophene
Reactant of Route 5
Benzo[b]naphtho[2,1-d]thiophene
Reactant of Route 6
Reactant of Route 6
Benzo[b]naphtho[2,1-d]thiophene

Q & A

Q1: What is the molecular formula and weight of Benzo[b]naphtho[2,1-d]thiophene?

A1: this compound has a molecular formula of C16H10S and a molecular weight of 234.31 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized techniques like UV and mass spectrometry, as well as NMR, to analyze this compound and its derivatives. [, , ]

Q3: How is this compound metabolized in rats?

A3: Studies show that both F344 and Wistar rats metabolize this compound via ring oxidation and sulfur oxidation pathways. This leads to the formation of various metabolites, including dihydrodiols, sulfones, and sulfoxides. []

Q4: Are the metabolites of this compound mutagenic?

A4: Research suggests that the trans-3,4-dihydrodiol metabolite of this compound, capable of forming a bay region diol epoxide, exhibits significant mutagenicity, similar to the parent compound. In contrast, the trans-1,2-dihydrodiol metabolite appears to be inactive. []

Q5: What is the significance of bay region diol epoxide formation in this compound metabolism?

A5: The formation of a bay region diol epoxide from the trans-3,4-dihydrodiol metabolite is considered a significant pathway for the metabolic activation of this compound, potentially contributing to its carcinogenic properties. []

Q6: Where can this compound be found in the environment?

A6: this compound has been detected in various environmental matrices, including sediments from industrialized areas. [] It has also been identified in crude oils and source rock extracts, particularly in the Niger Delta Basin. []

Q7: Why is the presence of this compound in the environment a concern?

A7: this compound belongs to a class of compounds known as thiaarenes, which are sulfur-containing polycyclic aromatic hydrocarbons (PAHs). These compounds are considered environmental pollutants and some have been linked to potential health risks, including carcinogenicity. [, ]

Q8: Can this compound be synthesized?

A8: Yes, several synthetic routes for this compound and its derivatives have been developed. These include photocyclization of diarylethylenes, [] sulfur-bridging reactions of biaryl compounds, [, ] and palladium-catalyzed cascade cyclization of aryldiynes. [, ]

Q9: Are there any specific applications for the iodo-substituted derivatives of this compound?

A9: Iodo-substituted this compound derivatives have shown promise in the field of dye-sensitized solar cells. Their unique properties make them suitable for use as components in these energy conversion devices. []

Q10: How does the structure of this compound influence its reactivity?

A10: The presence of the thiophene ring within the polycyclic aromatic system significantly affects the reactivity of this compound. For instance, studies have investigated its electrophilic substitution reactions, such as nitration, bromination, sulfonation and chloromethylation. [, ] Additionally, the sulfur atom can undergo oxidation to form sulfoxides and sulfones. [, , ]

Q11: Is this compound toxic to aquatic organisms?

A11: While specific data on this compound's toxicity to aquatic organisms might be limited, studies have shown that other polycyclic aromatic sulfur heterocycles (PASHs) can accumulate in aquatic organisms like Daphnia magna, raising concerns about their potential ecotoxicological effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.